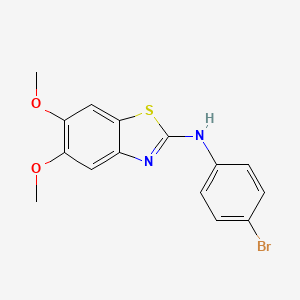![molecular formula C22H21FN2O4S B2722497 6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111013-89-8](/img/structure/B2722497.png)
6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoro-4-[(3-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline is a useful research compound. Its molecular formula is C22H21FN2O4S and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Taguchi et al. (1992) focused on the synthesis and antibacterial activity of new tetracyclic quinolone antibacterials, which include derivatives similar to the specified compound. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents Taguchi et al., 1992.
Photochemical Properties
Mella, Fasani, and Albini (2001) explored the photochemistry of quinolone derivatives in aqueous solutions, revealing how specific structural modifications, such as fluorination, influence their photochemical behavior. This research provides insights into the stability and reactivity of such compounds under light exposure, which is crucial for their potential applications in photodynamic therapy or as photo-activated drugs Mella, Fasani, & Albini, 2001.
Novel Fluoroquinolone Compounds
Li et al. (2004) reported on the synthesis and evaluation of novel fluoroquinolone compounds, which are structurally related to the compound . These compounds were assessed for their antibacterial activity, demonstrating the ongoing research interest in quinolone derivatives for developing new antibiotics Li et al., 2004.
Fluorescence and Quantum Chemical Investigations
Research by Le et al. (2020) involved the synthesis and characterization of multi-substituted quinoline derivatives, focusing on their crystal structures, fluorescence, and quantum chemical properties. This study provides a foundation for the application of quinoline derivatives in materials science, particularly in the development of fluorescent materials for sensing and imaging Le et al., 2020.
Hypoglycemic Benzoic Acid Derivatives
Grell et al. (1998) explored the structure-activity relationships in series of hypoglycemic benzoic acid derivatives, including quinoline derivatives. These compounds were investigated for their potential as therapeutic agents for type 2 diabetes, showcasing the versatility of quinoline derivatives in medicinal chemistry Grell et al., 1998.
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-29-16-6-5-7-17(13-16)30(27,28)21-18-12-15(23)8-9-20(18)24-14-19(21)22(26)25-10-3-2-4-11-25/h5-9,12-14H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYCTFVAZHJMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

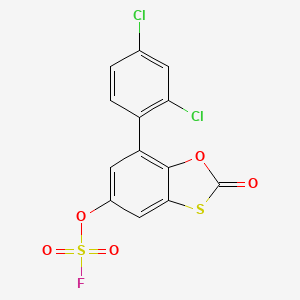
amino}benzoic acid](/img/structure/B2722422.png)
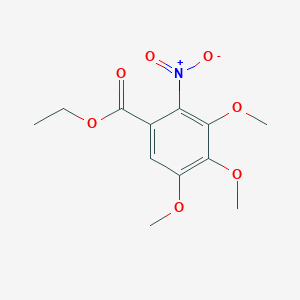
![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)
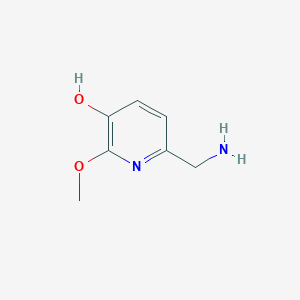
![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)
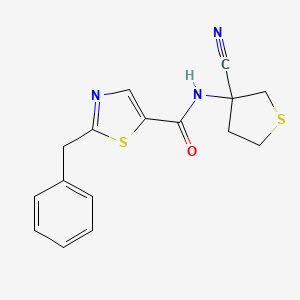

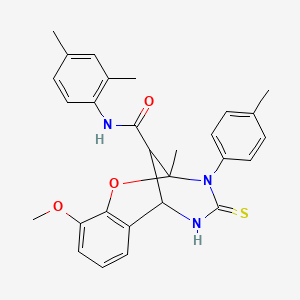
![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/no-structure.png)
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)
